molecular formula C13H8ClFO B1324321 3-Chloro-4'-fluorobenzophenone CAS No. 2192-35-0

3-Chloro-4'-fluorobenzophenone

Cat. No. B1324321
CAS RN: 2192-35-0
M. Wt: 234.65 g/mol
InChI Key: KHVJTJNBKASBJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4’-fluorobenzophenone is a chemical compound with the molecular formula C13H8ClFO . It is also known by other names such as (4-Chlorophenyl) (4-fluorophenyl)methanone .


Synthesis Analysis

The synthesis of similar compounds has been reported in literature. For instance, 4-chloro-4’-fluorobenzophenone was synthesized using a Friedel-Crafts acylation reaction, using 4-chlorobenzoyl chloride, fluorobenzene, and an AgCl3 catalyst . Vacuum distillation was used to obtain the product .


Molecular Structure Analysis

The molecular structure of 3-Chloro-4’-fluorobenzophenone consists of a benzene ring attached to a carbonyl group (C=O), which is further attached to another benzene ring. One of the benzene rings has a chlorine atom substituted at the 3rd position and the other benzene ring has a fluorine atom substituted at the 4th position .


Physical And Chemical Properties Analysis

The average mass of 3-Chloro-4’-fluorobenzophenone is 234.653 Da and its monoisotopic mass is 234.024765 Da .

Scientific Research Applications

Synthesis and Spectral Analysis

3-Chloro-4'-fluorobenzophenone has been used in the synthesis of complex organic compounds. For example, Satheeshkumar et al. (2017) synthesized compounds from 2-amino-2′,5-dichlorobenzophenone and 2-amino-5-chloro-2'-fluorobenzophenone, analyzing their molecular geometry and chemical reactivity using spectroscopy and quantum chemical studies (Satheeshkumar et al., 2017).

Vibrational Spectroscopy

The compound has been studied using vibrational spectroscopy techniques. Chaitanya et al. (2011) used FT-Raman and FT-IR spectra to analyze 2-chloro-4-fluorobenzophenone, determining its molecular geometries and vibrational frequencies. This study provided insight into its thermodynamic properties at different temperatures (Chaitanya et al., 2011).

Polymer Synthesis

In polymer chemistry, 3-Chloro-4'-fluorobenzophenone is used as a building block. Ghassemi et al. (2004) synthesized rigid-rod poly(4′-phenyl-2,5-benzophenone) telechelics using this compound. They investigated its sulfonation and subsequent copolymerization, leading to the creation of flexible, transparent films with potential applications in membrane technologies (Ghassemi et al., 2004).

Anaerobic Transformation Studies

In environmental chemistry, fluorinated analogues of 3-Chloro-4'-fluorobenzophenone are used to study transformation processes. Genthner et al. (1989) utilized isomeric fluorophenols to investigate the anaerobic transformation of phenol to benzoate, enhancing understanding of microbial degradation pathways in environmental systems (Genthner et al., 1989).

Intermolecular Interaction Analysis

The compound is also instrumental in studying intermolecular interactions. Shukla et al. (2014) synthesized and characterized 1,2,4-triazole derivatives, including a fluoro derivative using 3-Chloro-4'-fluorobenzophenone. They explored the nature and energetics of various intermolecular interactions, such as lp⋯π interactions, contributing significantly to our understanding of molecular behavior (Shukla et al., 2014).

Fluorescent Sensor Development

In the field of sensor development, this compound has been used to create sensitive and selective fluorescent sensors. Ye et al. (2014) developed a fluorogenic chemosensor based on o-aminophenol and 3-Chloro-4'-fluorobenzophenone, which showed high selectivity and sensitivity towards certain metal ions. This work demonstrates the potential of 3-Chloro-4'-fluorobenzophenone in creating advanced sensing materials (Ye et al., 2014).

Safety And Hazards

3-Chloro-4’-fluorobenzophenone is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Use of personal protective equipment and good ventilation is recommended when handling this chemical .

Future Directions

While specific future directions for 3-Chloro-4’-fluorobenzophenone are not mentioned in the available literature, benzophenones and their derivatives are of interest in various fields of study due to their photochemical properties . They are often used in the study of photophysics and photochemistry .

properties

IUPAC Name

(3-chlorophenyl)-(4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO/c14-11-3-1-2-10(8-11)13(16)9-4-6-12(15)7-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHVJTJNBKASBJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30630657
Record name (3-Chlorophenyl)(4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4'-fluorobenzophenone

CAS RN

2192-35-0
Record name (3-Chlorophenyl)(4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-4'-fluorobenzophenone
Reactant of Route 2
Reactant of Route 2
3-Chloro-4'-fluorobenzophenone
Reactant of Route 3
Reactant of Route 3
3-Chloro-4'-fluorobenzophenone
Reactant of Route 4
Reactant of Route 4
3-Chloro-4'-fluorobenzophenone
Reactant of Route 5
Reactant of Route 5
3-Chloro-4'-fluorobenzophenone
Reactant of Route 6
Reactant of Route 6
3-Chloro-4'-fluorobenzophenone

Citations

For This Compound
1
Citations
P Moulinié, RM Paroli, ZY Wang - Journal of Polymer Science …, 1995 - Wiley Online Library
A monomer, 3,3′‐bis (4‐fluorobenzoyl) biphenyl, was prepared in high yield in two steps from inexpensive 3‐chlorobenzoyl chloride and fluorobenzene, and polymerized by …
Number of citations: 31 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.